4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid
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Overview
Description
4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a benzoic acid moiety, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with acyl chlorides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation is common to maintain consistent reaction conditions. Post-reaction, the compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets within biological systems. The triazole ring and benzoic acid moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl thiocyanate
- 4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl acetate
Uniqueness
Compared to similar compounds, 4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and benzoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-4-9-16(10-12(11)2)23-13(3)17(21-22-23)18(24)20-15-7-5-14(6-8-15)19(25)26/h4-10H,1-3H3,(H,20,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQMHKJILJBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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